molecular formula C16H14N2O5S B1302831 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid CAS No. 397245-05-5

7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid

Cat. No.: B1302831
CAS No.: 397245-05-5
M. Wt: 346.4 g/mol
InChI Key: UJHWOZFZLVVMIX-UHFFFAOYSA-N
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Description

7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then purified and further reacted with an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.

    4-Methoxybenzenesulfonamide: A compound with a similar sulfonyl group.

Uniqueness

7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid is unique due to the combination of the indole core with a methoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-11-5-7-12(8-6-11)24(21,22)18-13-4-2-3-10-9-14(16(19)20)17-15(10)13/h2-9,17-18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHWOZFZLVVMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375570
Record name 7-[(4-Methoxybenzene-1-sulfonyl)amino]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397245-05-5
Record name 7-[(4-Methoxybenzene-1-sulfonyl)amino]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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